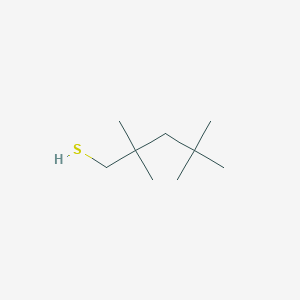

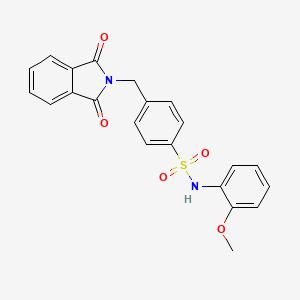

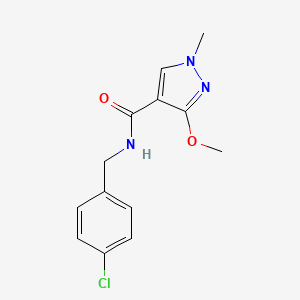

![molecular formula C15H14Cl2N2O4S B2777831 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-32-2](/img/structure/B2777831.png)

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CPCDMS) is a sulfamate derivative of aniline that is used as a reagent in organic synthesis. CPCDMS is an important component in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in scientific research applications, as it has been found to have biochemical and physiological effects.

Scientific Research Applications

Generation and Reactivity

Research on similar compounds has shown interesting reactivity under photochemical conditions. For instance, the photolysis of 4-chloroaniline derivatives, which could be considered structurally analogous, leads to efficient photoheterolysis in polar media, yielding various reactive intermediates and demonstrating the potential for generating complex structures through photochemical routes (Guizzardi et al., 2001).

Microwave-Assisted Synthesis

Another study developed a microwave-assisted methodology for generating compounds with similar structural features, highlighting a chemoselective approach to modify the pyrazinone scaffold. This demonstrates the utility of advanced synthesis techniques in accessing a variety of chemically modified derivatives (Sharma et al., 2008).

Electrochemical Reduction

The electrochemical behavior of related chlorophenol compounds has been explored, revealing insights into the reductive cleavage of aryl carbon-chlorine bonds. This study provides a foundational understanding of how electrochemical techniques can be used to modify chemical structures, potentially applicable to the synthesis and functionalization of related compounds (Knust et al., 2010).

Biological Activities

Research on butenamides with structural similarities has demonstrated immunosuppressive activity, suggesting that chemical modifications on related scaffolds can lead to significant biological effects. This highlights the potential for chemical derivatives of the specified compound to be explored for therapeutic applications (Axton et al., 1992).

Chemical Functionalities Optimization

Optimization of chemical functionalities on related indole-2-carboxamides has shown to improve allosteric parameters for cannabinoid receptors, illustrating the importance of structural modifications in enhancing receptor binding affinity and cooperativity (Khurana et al., 2014).

properties

IUPAC Name |

[5-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-10(16)7-8-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZGJGYBBMPQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

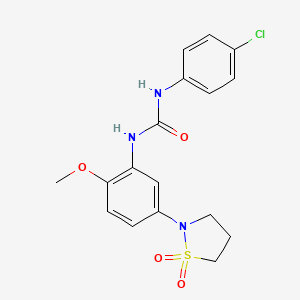

![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)

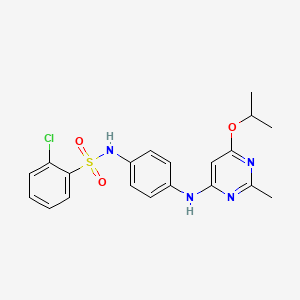

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)

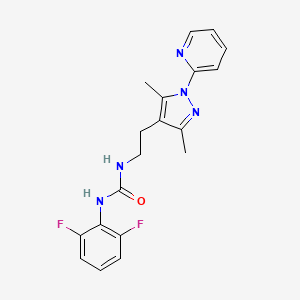

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)